molecular formula C8H15NO2 B1346257 3-Cyclopentyl-DL-alanine CAS No. 5455-46-9

3-Cyclopentyl-DL-alanine

Cat. No. B1346257
M. Wt: 157.21 g/mol
InChI Key: KDYAKYRBGLKMAK-UHFFFAOYSA-N
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Patent
US06482951B2

Procedure details

A mixture of 2-Amino-3-cyclopentyl-propionic acid (0.800 g; 5.09 mmol) and phthalic dicarboxaldehyde (0.684 g; 5.10 mmol) in acetonitrile (30 mL) was refluxed for 3 h under nitrogen. The mixture was allowed to cool to room temperature and the solid was filtered off and washed once with cold acetonitrile (5 mL) to give 1.16 g (83%) of 3-Cyclopentyl-2-(1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid as a white solid: EI-HRMS m/e calcd for C16H19NO3 (M+) 273.1365, found 273.1374.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)[C:3]([OH:5])=[O:4].[C:12](#N)[CH3:13]>>[CH:7]1([CH2:6][CH:2]([N:1]2[CH2:13][C:12]3[C:2](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:3]2=[O:4])[C:3]([OH:5])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
NC(C(=O)O)CC1CCCC1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h under nitrogen
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed once with cold acetonitrile (5 mL)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CC(C(=O)O)N1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06482951B2

Procedure details

A mixture of 2-Amino-3-cyclopentyl-propionic acid (0.800 g; 5.09 mmol) and phthalic dicarboxaldehyde (0.684 g; 5.10 mmol) in acetonitrile (30 mL) was refluxed for 3 h under nitrogen. The mixture was allowed to cool to room temperature and the solid was filtered off and washed once with cold acetonitrile (5 mL) to give 1.16 g (83%) of 3-Cyclopentyl-2-(1-oxo-1,3-dihydro-isoindol-2-yl)-propionic acid as a white solid: EI-HRMS m/e calcd for C16H19NO3 (M+) 273.1365, found 273.1374.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)[C:3]([OH:5])=[O:4].[C:12](#N)[CH3:13]>>[CH:7]1([CH2:6][CH:2]([N:1]2[CH2:13][C:12]3[C:2](=[CH:6][CH:7]=[CH:8][CH:9]=3)[C:3]2=[O:4])[C:3]([OH:5])=[O:4])[CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
NC(C(=O)O)CC1CCCC1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h under nitrogen
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed once with cold acetonitrile (5 mL)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CC(C(=O)O)N1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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